

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid molecular weight

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Compound of Interest

Compound Name: 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

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An In-depth Technical Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, core applications, and strategic value in modern organic synthesis, particularly within pharmaceutical research and development.

Compound Overview and Strategic Importance

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized synthetic building block. Its utility is primarily derived from its classification as an arylboronic acid, a class of compounds indispensable for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.^{[1][2]}

The strategic value of this specific molecule is rooted in the unique combination of its three key functional groups:

- The Boronic Acid Group (-B(OH)₂): This is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage.

- The Ortho-Fluorine Atom (-F): The presence of fluorine can significantly alter the physicochemical properties of the final molecule. It can enhance metabolic stability, improve binding affinity to biological targets by participating in hydrogen bonding or dipole interactions, and modify lipophilicity.
- The Meta-Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This amide group serves as a versatile polar functional group. It can act as a hydrogen bond acceptor, improve solubility, and provide a vector for molecular recognition at a target protein's active site.

This trifecta of functionalities makes **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** a valuable reagent for introducing a synthetically versatile and pharmaceutically relevant fragment into complex molecular architectures.

Physicochemical and Structural Properties

Accurate characterization is the foundation of reproducible science. The key properties of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** are summarized below.

Property	Value	Source(s)
Molecular Weight	211.0 g/mol	[3][4]
Molecular Formula	C ₉ H ₁₁ BFNO ₃	[3][4][5]
CAS Number	874289-30-2	[3][4][5]
Appearance	White to off-white solid/crystalline powder	[4]
Purity	Typically ≥96%	[4][6]
Storage Conditions	Store at room temperature or 2-8°C, protected from moisture	[6][7]
Primary Application	Suzuki-Miyaura cross-coupling reactions	[1][7]

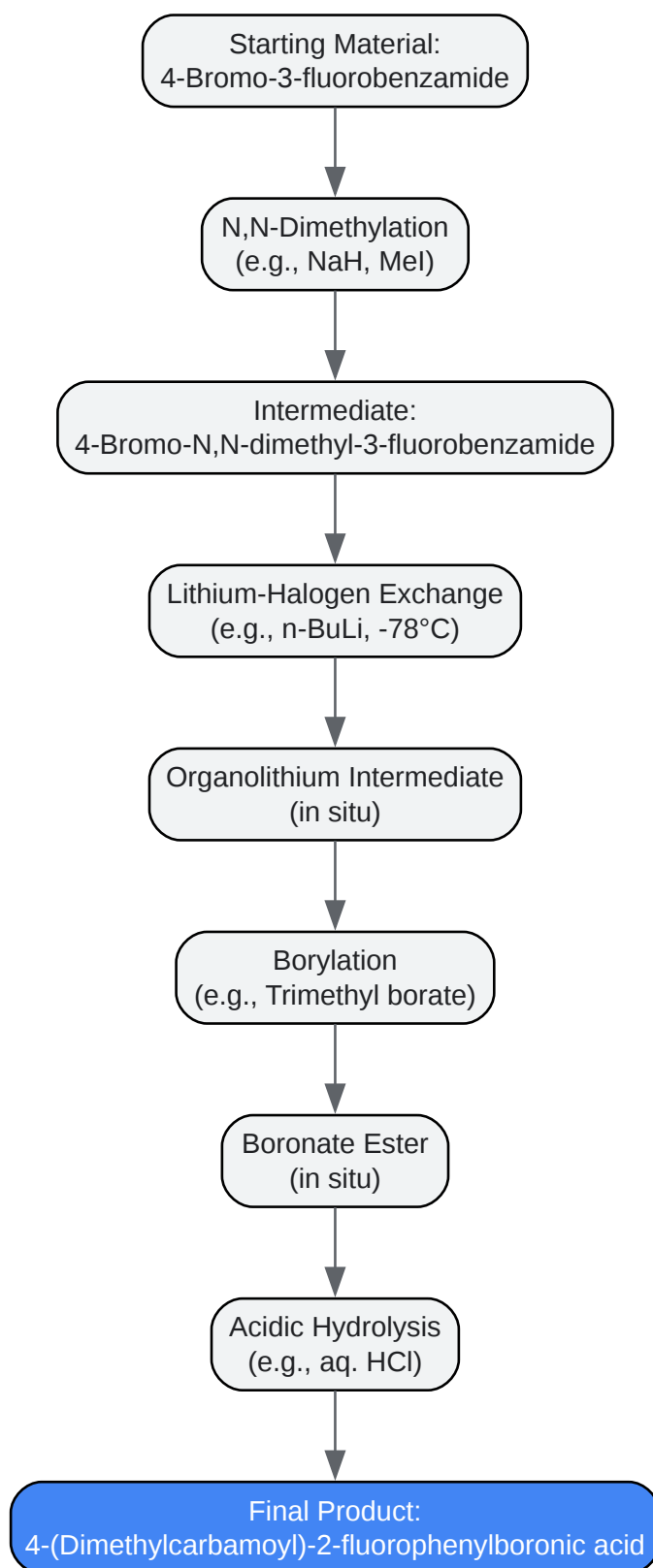
Chemical Structure

Caption: Chemical structure of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**.

Synthesis and Purification Protocol

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate ester, followed by acidic hydrolysis. The following is a representative, field-proven protocol.

Synthetic Workflow Diagram



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Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** from 4-bromo-N,N-dimethyl-3-fluorobenzamide.

Materials:

- 4-Bromo-N,N-dimethyl-3-fluorobenzamide
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi), 2.5 M in hexanes
- Trimethyl borate
- Hydrochloric acid (HCl), 2 M aqueous solution
- Diethyl ether
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-N,N-dimethyl-3-fluorobenzamide (1.0 eq).
- **Dissolution:** Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
- **Cooling:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using an acetone/dry ice bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate formed in the next step.
- **Lithiation:** Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above $-70\text{ }^{\circ}\text{C}$. Stir the resulting mixture at $-78\text{ }^{\circ}\text{C}$ for 1 hour. The formation of the organolithium species is often indicated by a color change.

- **Borylation:** To the cold solution, add trimethyl borate (1.2 eq) dropwise. The reaction is typically exothermic; maintain the temperature below -70 °C during the addition. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
- **Quenching & Hydrolysis:** Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine to remove inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.

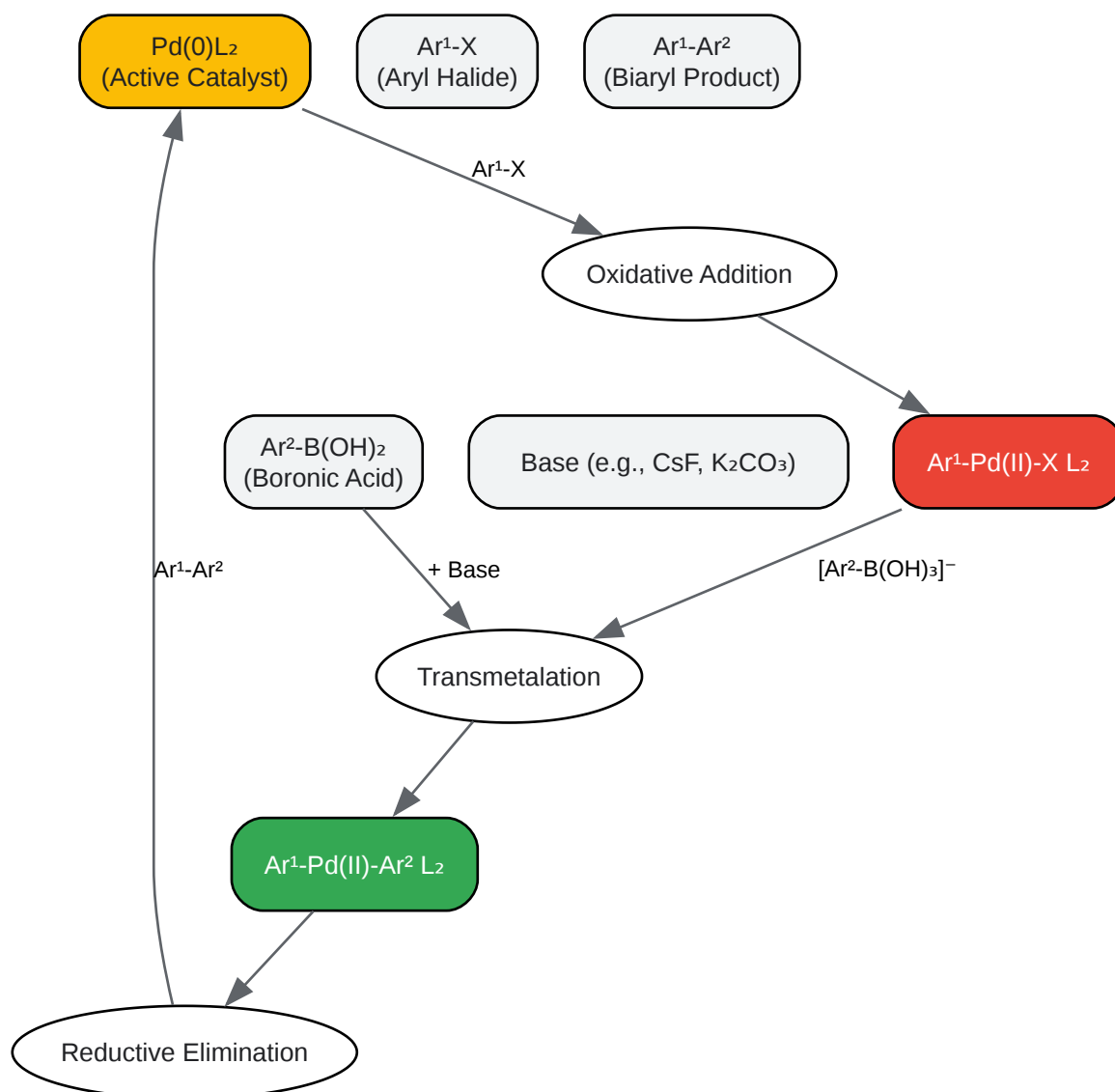
Purification Insights

Commercially available arylboronic acids often contain varying amounts of their corresponding boroxine anhydrides.^[8] For high-purity material required for sensitive catalytic reactions, recrystallization is essential. A common and effective method is recrystallization from hot water or a mixed solvent system like ether/hexanes.^[8] This process hydrolyzes any boroxine back to the desired boronic acid, which then crystallizes upon cooling.

Core Application: The Suzuki-Miyaura Coupling Reaction

The paramount application of **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.^[9]

Catalytic Cycle Diagram



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

- **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** (1.2 eq)

- 4-Bromoanisole (1.0 eq)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
- Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

- Setup: In a reaction vial, combine **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid**, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.
- Degassing: Seal the vial and degas the mixture by purging with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is crucial for reaction efficiency.
- Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
- Heating: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
- Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

Broader Applications in Drug Discovery

The true power of building blocks like **4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid** lies in their contribution to the synthesis of novel bioactive molecules. Boronic acids have become a cornerstone of medicinal chemistry.^[10]

- **Proteasome Inhibitors:** The first FDA-approved boronic acid drug, Bortezomib (Velcade®), is a dipeptidyl boronic acid used to treat multiple myeloma.[11] This established boronic acids as a viable pharmacophore.
- **Enzyme Inhibition:** The empty p-orbital of the boron atom can form a reversible covalent bond with serine, threonine, or cysteine residues in enzyme active sites, making boronic acids effective inhibitors for various proteases and esterases.[12]
- **Targeted Drug Delivery:** Phenylboronic acid derivatives can reversibly bind to diols, a feature present in cell-surface carbohydrates like sialic acids, which are often overexpressed on cancer cells.[13] This property is being explored for targeted drug delivery systems.

The structural motifs introduced by this specific reagent are relevant for developing inhibitors of kinases, metabolic enzymes, and other protein targets where a substituted phenyl ring is a key pharmacophoric element.

Handling, Storage, and Safety

- **Handling:** As with all fine chemicals, handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place. Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides; while this is often reversible upon use in aqueous reaction conditions, storing under inert gas can maintain purity.

Conclusion

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined structure provides a reliable platform for introducing a fluorine-substituted, amide-functionalized phenyl ring into target molecules with high precision via the robust Suzuki-Miyaura coupling reaction. For scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery and development of next-generation chemical entities.

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